molecular formula C12H16BrN3 B13334930 6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine

6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13334930
M. Wt: 282.18 g/mol
InChI Key: JVFMTRBBVDDGCQ-UHFFFAOYSA-N
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Description

6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C12H16BrN3 and a molecular weight of 282.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine typically involves the bromination of a precursor imidazo[1,2-a]pyridine compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and methyl groups, along with the bromine atom, allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H16BrN3

Molecular Weight

282.18 g/mol

IUPAC Name

6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C12H16BrN3/c1-4-10-12(14-5-2)16-7-9(13)6-8(3)11(16)15-10/h6-7,14H,4-5H2,1-3H3

InChI Key

JVFMTRBBVDDGCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)NCC

Origin of Product

United States

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